[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95% [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%
Brand Name: Vulcanchem
CAS No.: 2209964-68-9
VCID: VC11655718
InChI: InChI=1S/C3H5BrN4.BrH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H
SMILES: C(C1=NC(=NN1)Br)N.Br
Molecular Formula: C3H6Br2N4
Molecular Weight: 257.92 g/mol

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%

CAS No.: 2209964-68-9

Cat. No.: VC11655718

Molecular Formula: C3H6Br2N4

Molecular Weight: 257.92 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide;  95% - 2209964-68-9

Specification

CAS No. 2209964-68-9
Molecular Formula C3H6Br2N4
Molecular Weight 257.92 g/mol
IUPAC Name (3-bromo-1H-1,2,4-triazol-5-yl)methanamine;hydrobromide
Standard InChI InChI=1S/C3H5BrN4.BrH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H
Standard InChI Key GDZTXUKLNHWYBK-UHFFFAOYSA-N
SMILES C(C1=NC(=NN1)Br)N.Br
Canonical SMILES C(C1=NC(=NN1)Br)N.Br

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The molecular formula of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide is inferred as C₄H₇Br₂N₅, derived from its structural components:

  • 1,2,4-Triazole core: C₂H₂N₃

  • Bromine substitution: +1 Br

  • Methylamine side chain: +CH₂NH₂

  • Hydrobromide salt: +HBr

The molecular weight calculates to approximately 273.89 g/mol. Structural analogs, such as 5-bromo-1-(3-methylbutyl)-1H-1,2,4-triazol-3-amine (C₇H₁₃BrN₄, MW 233.11 g/mol), highlight the impact of substituents on molecular mass .

Structural Features

The compound’s 1,2,4-triazole ring provides a planar, aromatic system with three nitrogen atoms, enabling diverse electronic interactions. Bromine at position 5 enhances electrophilicity, while the methylamine group at position 3 introduces nucleophilic potential. The hydrobromide salt improves solubility in polar solvents, a critical factor for pharmaceutical formulations .

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis is documented, methodologies for analogous brominated triazoles offer a framework. For example, 5-bromo-1-methyl-1H-pyrazol-3-amine is synthesized via:

  • Condensation: Diethyl butynedioate and methylhydrazine form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .

  • Bromination: Tribromophosphine replaces the hydroxyl group with bromine .

  • Functionalization: Hydrolysis and coupling reactions introduce amine groups .

Adapting this route, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide could be synthesized by substituting methylhydrazine with a methylamine-containing reagent during condensation.

Process Optimization

Key considerations include:

  • Reagent Safety: Avoiding toxic agents like cyanogen bromide, as seen in alternative routes for brominated heterocycles .

  • Purification: Column chromatography or recrystallization ensures ≥95% purity, critical for pharmaceutical applications .

Physical and Chemical Properties

Thermodynamic Properties

Data for analogous compounds suggest:

  • Melting Point: 150–200°C (estimated for hydrobromide salts).

  • Solubility: High solubility in polar solvents (e.g., water, ethanol) due to ionic hydrobromide form .

Stability

Brominated triazoles are generally stable under ambient conditions but may degrade under strong acids/bases or UV exposure. Storage in airtight, light-resistant containers is recommended .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structure via characteristic shifts for bromine and amine protons .

  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Chromatography

  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies impurities .

Applications in Pharmaceutical and Industrial Research

Pharmaceutical Intermediates

Brominated triazoles serve as precursors for kinase inhibitors and antimicrobial agents. The methylamine group enables further functionalization via alkylation or acylation .

Agricultural Chemistry

Similar compounds exhibit antifungal activity, suggesting potential as crop protection agents .

Current Research and Future Perspectives

Knowledge Gaps

  • Biological Activity: No in vivo studies are reported.

  • Scalability: Optimizing large-scale synthesis remains challenging .

Emerging Opportunities

  • Drug Discovery: Targeting neglected tropical diseases.

  • Materials Science: Conducting polymers or metal-organic frameworks .

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